molecular formula C10H10N2O2 B8309446 2-Methyl-5-(3-methyl-[1,2,4]oxadiazol-5-yl)-phenol

2-Methyl-5-(3-methyl-[1,2,4]oxadiazol-5-yl)-phenol

Cat. No. B8309446
M. Wt: 190.20 g/mol
InChI Key: FVEBEHDLCCULGR-UHFFFAOYSA-N
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Patent
US07932390B2

Procedure details

To a solution of 5-(3-methyloxymethoxy-4-methyl-phenyl)-3-methyl-[1,2,4]oxadiazole (1.23 g, 5.25 mmol) (from Example 51 supra) in tetrahydrofuran/2-propanol (1:1, 30 mL) was added 13.1 mL of 4M HCl in dioxane (Aldrich). The reaction mixture was stirred at room temperature for 18 hours. The solution was concentrated. The residue was diluted with ethyl acetate, washed with water and brine, dried (magnesium sulfate) and concentrated. The residue was recrystallized from ethyl acetate/hexanes and dried to give 2-methyl-5-(3-methyl-[1,2,4]oxadiazol-5-yl)-phenol. (Yield 0.88 g, 88%).
Name
5-(3-methyloxymethoxy-4-methyl-phenyl)-3-methyl-[1,2,4]oxadiazole
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
13.1 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran 2-propanol
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[CH:6]=[C:7]([C:12]2[O:16][N:15]=[C:14]([CH3:17])[N:13]=2)[CH:8]=[CH:9][C:10]=1[CH3:11].Cl>O1CCCC1.CC(O)C.O1CCOCC1>[CH3:11][C:10]1[CH:9]=[CH:8][C:7]([C:12]2[O:16][N:15]=[C:14]([CH3:17])[N:13]=2)=[CH:6][C:5]=1[OH:4] |f:2.3|

Inputs

Step One
Name
5-(3-methyloxymethoxy-4-methyl-phenyl)-3-methyl-[1,2,4]oxadiazole
Quantity
1.23 g
Type
reactant
Smiles
COCOC=1C=C(C=CC1C)C1=NC(=NO1)C
Name
Quantity
13.1 mL
Type
reactant
Smiles
Cl
Name
tetrahydrofuran 2-propanol
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1.CC(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate/hexanes
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C1=NC(=NO1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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